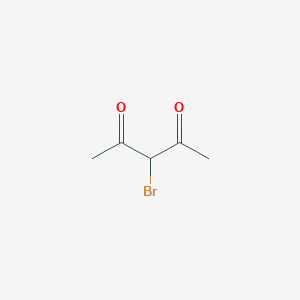

3-溴戊烷-2,4-二酮

描述

Synthesis Analysis

The synthesis of derivatives of 3-Bromopentane-2,4-dione involves the reaction between pentane-2,4-dione and aryldiazonium salts, leading to compounds like 3-(4-bromophenylhydrazo)pentane-2,4-dione and others. These derivatives are characterized using various spectroscopic techniques, confirming their hydrazo form and intramolecular hydrogen bonding stability in both DMSO solution and solid phase (Mahmudov et al., 2011).

Molecular Structure Analysis

The molecular structure of 3-Bromopentane-2,4-dione derivatives, such as the brominated complex of pentane-2,4-dionato(1,4,7,10-tetra-azacyclododecane)cobalt(III), has been elucidated through X-ray crystallography. These studies reveal the stereochemistry of the coordination sphere and macrocyclic ligand, showing significant insights into the structural aspects of these compounds (Matsumoto et al., 1983).

Chemical Reactions and Properties

3-Bromopentane-2,4-dione and its derivatives undergo various chemical reactions, including polarographic reduction, which has been studied extensively. These studies provide insights into the electron transfer mechanisms and the effects of substituents on the compound’s electrochemical behavior (Goyal & Tyagi, 1978).

Physical Properties Analysis

The physical properties, including thermal stability and phase transitions of 3-Bromopentane-2,4-dione derivatives, are determined through thermogravimetric analysis and potentiometry. These analyses help in understanding the thermodynamics of proton dissociation and the stability of these compounds under various conditions (Mahmudov et al., 2011).

Chemical Properties Analysis

The chemical properties of 3-Bromopentane-2,4-dione derivatives are significantly influenced by the presence of substituents, which affect their solvatochromic properties, proton dissociation thermodynamics, and polarographic behavior. The structure-activity relationship, as elucidated through spectroscopic and electrochemical studies, highlights the impact of molecular modifications on the compound's reactivity and stability (Mahmudov et al., 2011); (Goyal & Tyagi, 1978).

科学研究应用

极谱性质

已经研究了 3-偶氮基-3-溴戊烷-2,4-二酮的极谱性质,揭示了具有明确扩散控制不可逆波的单个 2 电子转移。研究了各种取代基对这些化合物的影响,建立了半波电位和取代基常数之间的关系 (Goyal 和 Tyagi,1978).

铜螯合物的溴化

对三酮的芳基腙铜螯合物的溴化研究导致了 3-偶氮基-3-溴戊烷-2,4-二酮的形成。这些衍生物表现出从酸化碘化钾溶液中释放碘的能力 (Garg 和 Prakash,1970).

1,3-二酮中的活化

已经开发出一种使用 3-取代 3-溴戊烷-2,4-二酮在 2-取代 1,3-二酮中活化 sp2-sp3 和 sp3-sp3 碳-碳键的方法。这涉及在芳香族化合物和二氧化硅负载的布朗斯台德酸存在下脱酰 (Aoyama 等,2015).

理化性质和溶剂变色性质

已经合成并表征了戊烷-2,4-二酮的新偶氮衍生物,包括 3-(4-溴苯基腙)戊烷-2,4-二酮。分析了它们的理化性质、稳定性和溶剂变色行为,从而深入了解了它们在各个领域的潜在应用 (Mahmudov 等,2011).

安全和危害

未来方向

属性

IUPAC Name |

3-bromopentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3(7)5(6)4(2)8/h5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHDFLHQXZRDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326692 | |

| Record name | 3-bromopentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3043-28-5 | |

| Record name | 3-bromopentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary chemical reactions 3-Bromopentane-2,4-dione is known to undergo?

A1: 3-Bromopentane-2,4-dione exhibits interesting reactivity, particularly undergoing deacylation reactions. Research has shown that it can be deacylated in the presence of aromatic compounds using silica-supported Brønsted acids containing sulfonic groups [, ]. This reaction proceeds via the cleavage of the sp3-sp3 carbon-carbon bond, leading to the formation of a carbocation that can then react with the aromatic compound.

Q2: Are there specific applications of 3-Bromopentane-2,4-dione in organic synthesis?

A2: While not a common reagent, 3-Bromopentane-2,4-dione serves as a useful precursor in synthesizing thienopyridine derivatives []. When reacted with 4,6-diamino-3-cyanopyridine-2(1H)-thione (compound 1 in the study) in a hot potassium hydroxide solution, it forms 2-acetylthienopyridine []. This highlights its potential in constructing heterocyclic compounds with possible biological activity.

Q3: Have the electrochemical properties of 3-Bromopentane-2,4-dione derivatives been investigated?

A3: Yes, polarographic studies have been conducted on 3-arylazo-3-bromopentane-2,4-diones []. This research provides insights into the reduction behavior of these compounds, which can be valuable for understanding their reactivity and potential applications in electrochemistry or redox reactions.

Q4: What can be said about the structural characterization of 3-Bromopentane-2,4-dione and its derivatives?

A4: Although the provided research snippets don't delve into detailed spectroscopic characterization of 3-Bromopentane-2,4-dione itself, they confirm the structure of its derivatives. Techniques like IR, 1H NMR, 13C NMR, and elemental analysis have been used to confirm the structures of various thienopyridine derivatives synthesized using 3-Bromopentane-2,4-dione as a starting material []. For deeper insights into the structural properties of 3-Bromopentane-2,4-dione, further investigation and spectroscopic analyses would be needed.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-2-ylmethyl-amine](/img/structure/B1269440.png)

![Ethyl 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1269452.png)

![5-[(2,3-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269459.png)

![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1269460.png)